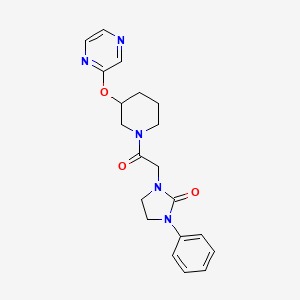
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one” is a complex organic molecule. It contains several functional groups, including an imidazolidinone, a pyrazine, and a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The presence of the imidazolidinone and pyrazine rings suggests that the compound might have multiple sites of reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the imidazolidinone and pyrazine rings. These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures might increase its rigidity and influence its solubility .Scientific Research Applications
Antibacterial Agents
- Oxazolidinones, including derivatives like the one , have been explored for their antibacterial properties, particularly against gram-positive organisms including methicillin-resistant Staphylococcus aureus. Compounds in this class exhibited significant in vivo potency against S. aureus comparable to that of other known antibacterial agents (Tucker et al., 1998).
Synthesis of Derivatives for Disease Treatment
- Thiazolo[3,2-a] pyridine derivatives, using a key intermediate similar to the compound of interest, have been synthesized and evaluated for their inhibitory activity against Aldose Reductase, an enzyme involved in diabetic complications (Areal et al., 2012).
Anticonvulsant Drug Development
- A compound structurally related to the one , "1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one", known as Epimidin, has been identified as a promising anticonvulsant drug candidate. Research involved the development and validation of HPLC methods for determining related substances in this potential pharmaceutical ingredient (Severina et al., 2021).
Antimicrobial Activity
- New heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are chemically related to the compound , have been synthesized and evaluated for their antimicrobial activity. This research contributes to the development of new antimicrobial agents (El‐Emary et al., 2002).
Novel Anticancer Agents
- Compounds structurally related to the one have been synthesized and evaluated for their potential as anticancer agents. This includes the study of their photophysical properties and anticancer activity against various cancer cell lines (Kumar et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]-3-phenylimidazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c26-19(15-24-11-12-25(20(24)27)16-5-2-1-3-6-16)23-10-4-7-17(14-23)28-18-13-21-8-9-22-18/h1-3,5-6,8-9,13,17H,4,7,10-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUVUOUOUEIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)-3-phenylimidazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

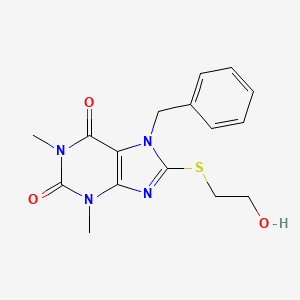
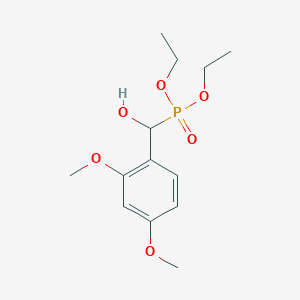
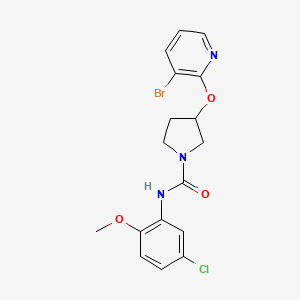
![N-(1-cyanocyclohexyl)-2-[3-(5-phenyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide hydrochloride](/img/structure/B2404654.png)
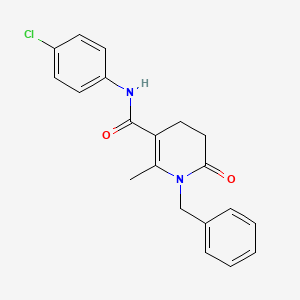
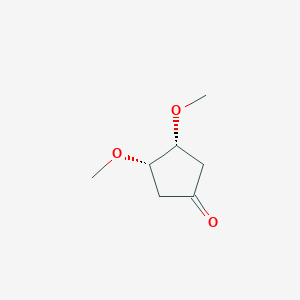
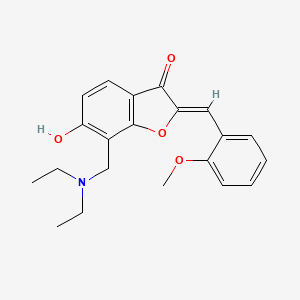
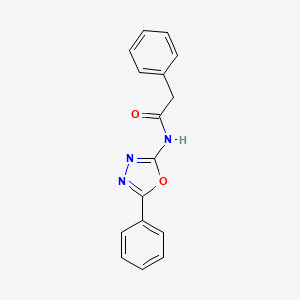
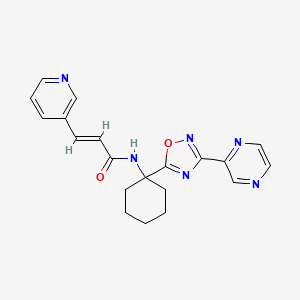

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-ethylindol-3-yl)sulfonylacetamide](/img/structure/B2404666.png)


![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)